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Compound of Interest

Compound Name:
2-Methoxy-4,4-dimethylpentan-1-

ol

Cat. No.: B2911948 Get Quote

Technical Guide: Physicochemical Properties of
2-Methoxy-4,4-dimethylpentan-1-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Physical Properties (Melting Point, Boiling Point) of 2-
Methoxy-4,4-dimethylpentan-1-ol

This document provides a comprehensive overview of the available information and predictive

methodologies for determining the melting and boiling points of the organic compound 2-
Methoxy-4,4-dimethylpentan-1-ol.

Executive Summary
A thorough search of scientific literature and chemical databases reveals a notable absence of

experimentally determined data for the melting and boiling points of 2-Methoxy-4,4-
dimethylpentan-1-ol. This guide, therefore, focuses on the established computational

methodologies that enable the prediction of these crucial physical properties. For researchers

and professionals in drug development and chemical synthesis, where such data is vital for

process design, formulation, and safety assessments, these predictive techniques offer a

robust alternative. This document details the principles behind Quantitative Structure-Property
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Relationship (QSPR) models and group contribution methods, providing a procedural

framework for their application.

Data Presentation: Predicted Physical Properties
As no experimental data is available, the following table is provided as a template for

researchers to populate with values obtained through the computational methods described in

Section 3. This structured format allows for a clear and comparative presentation of predicted

data.

Physical Property
Predicted Value
(°C)

Predicted Value (K)
Method of
Prediction

Melting Point

Boiling Point

Experimental Protocols: Computational Prediction
Methodologies
In the absence of empirical data, the following computational protocols are recommended for

estimating the melting and boiling points of 2-Methoxy-4,4-dimethylpentan-1-ol. These

methods leverage the molecular structure of the compound to predict its physicochemical

properties.

3.1. Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools that correlate the structural or property-describing features of

a molecule (known as molecular descriptors) with a specific property of interest.[1][2] For the

prediction of boiling and melting points of aliphatic alcohols, QSPR offers a powerful approach.

[1]

Methodology:

Molecular Descriptor Generation: The first step involves the generation of a wide range of

molecular descriptors for 2-Methoxy-4,4-dimethylpentan-1-ol. These descriptors can be
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constitutional, topological, geometric, or electronic and are calculated using specialized

software (e.g., DRAGON, PaDEL-Descriptor).

Model Development: A training set of diverse organic compounds with known experimental

melting and boiling points is used to develop a mathematical model.[3] This model is

typically generated using multiple linear regression (MLR), partial least squares (PLS), or

machine learning algorithms.[2][3]

Model Validation: The predictive power of the QSPR model is rigorously validated using

both internal (e.g., cross-validation) and external validation sets of compounds not used in

the model's development.[3]

Property Prediction: Once a validated QSPR model is established, the calculated

descriptors for 2-Methoxy-4,4-dimethylpentan-1-ol are input into the model to predict its

melting and boiling points.

3.2. Group Contribution Methods (e.g., Joback Method)

Group contribution methods are a well-established and straightforward approach for estimating

the thermophysical properties of organic compounds.[4][5] These methods are based on the

principle that the overall property of a molecule is the sum of contributions from its constituent

functional groups.[6][7] The Joback method is a widely used first-order group contribution

technique for this purpose.[4][8]

Methodology:

Molecular Structure Decomposition: The molecular structure of 2-Methoxy-4,4-
dimethylpentan-1-ol is dissected into its fundamental functional groups (e.g., -CH3, -

CH2-, >C<, -OH, -O-).

Summation of Group Contributions: Each functional group has a specific numerical

contribution to the melting point and boiling point. These contribution values have been

determined by fitting experimental data for a large set of compounds. The contributions for

all groups in the molecule are summed.

Application of a Correlation: The sum of the group contributions is then used in a simple

linear or non-linear equation to calculate the final predicted value for the melting and
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boiling points.[8]

The Joback method utilizes the following equations for predicting the normal boiling point

(Tb) and melting point (Tm):

Boiling Point:Tb (K) = 198.2 + Σ (Group Contributions)

Melting Point:Tm (K) = 122.5 + Σ (Group Contributions)

3.3. Commercially Available Prediction Software

Several commercial and academic software packages have implemented QSPR and group

contribution methods to provide user-friendly platforms for physical property prediction.[9][10]

Examples include:

ACD/Labs Percepta Platform[9]

Cranium and Synapse by Molecular Knowledge Systems[11]

ChemAxon[10]

These tools typically only require the user to input the chemical structure, and the software will

automatically calculate a range of physical properties, often providing an indication of the

prediction's reliability.

Visualizations
The following diagrams illustrate the logical workflow of the predictive methodologies described

above.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://en.wikipedia.org/wiki/Joback_method
https://www.acdlabs.com/products/percepta-platform/physchem-suite/
https://www.cambridgemedchemconsulting.com/resources/lead_identification/computational_chemistry_tools.html
https://www.acdlabs.com/products/percepta-platform/physchem-suite/
https://molecularknowledge.com/Online/Estimation.htm
https://www.cambridgemedchemconsulting.com/resources/lead_identification/computational_chemistry_tools.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2911948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Input

Predictive Model

Output

Molecular Structure of
2-Methoxy-4,4-dimethylpentan-1-ol

QSPR Model

Descriptor Calculation / 
Group Decomposition

Group Contribution Model

Descriptor Calculation / 
Group Decomposition

Predicted Physical Properties
(Melting Point, Boiling Point)

Prediction

Prediction

Click to download full resolution via product page

Caption: Predictive Modeling Workflow for Physical Properties.

1. Input: Molecular Structure
(2-Methoxy-4,4-dimethylpentan-1-ol)

2. Decompose into Functional Groups
(-CH3, >C<, -CH2-, -CH(O)-, -OH)

3. Sum Group Contributions for Tb and Tm

4. Apply Joback's Equations

5. Output: Predicted Boiling and Melting Points
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Caption: Workflow of the Joback Group Contribution Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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